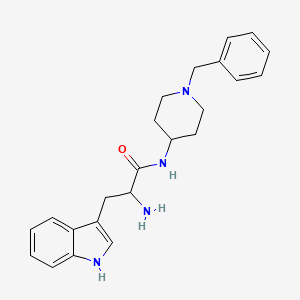
3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide” belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide” are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Characterization of Isoxazole Derivatives
Isoxazole derivatives, including those similar to 3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide, are synthesized for various scientific applications. Filimonov et al. (2006) describe the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, highlighting the process's key steps and discussing the scope and limitations of the developed approach (Filimonov et al., 2006). This research underlines the versatility of isoxazole compounds in chemical synthesis, providing a foundation for further exploration of their applications.
Pharmacological and Chemotherapeutic Properties
Research on isoxazole derivatives often explores their pharmacological and chemotherapeutic potential. For instance, Schnitzer and Foster (1946) investigated 3,4-dimethyl-5-sulfanilamido-isoxazole, finding it to have good solubility and low toxicity, along with chemotherapeutic activity against a range of pathogenic microorganisms (Schnitzer & Foster, 1946). Such studies indicate the potential of isoxazole derivatives in developing new antimicrobial agents.
Antimicrobial Activity
The synthesis and antibacterial activity of sulfonamide isoxazolo[5,4-b]pyridines were explored by Poręba et al. (2015), who synthesized a series of novel compounds and tested them for antibacterial and antiproliferative activity. Their findings revealed that certain derivatives showed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli (Poręba et al., 2015). This underscores the significance of isoxazole derivatives in searching for new antibacterial agents.
Photochromic Properties and Material Science Applications
Isoxazole derivatives also find applications in material science, such as in the development of photochromic materials. Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, demonstrating the materials' potential in applications requiring light-induced changes in properties (Ortyl et al., 2002).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
properties
IUPAC Name |
3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-6-10(8(3)17-13-6)18(14,15)12-5-9-4-11-16-7(9)2/h4,12H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHRNWJWHASGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

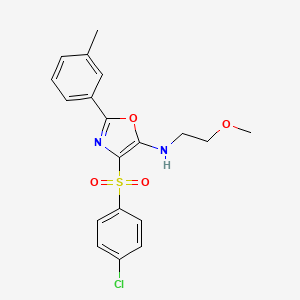
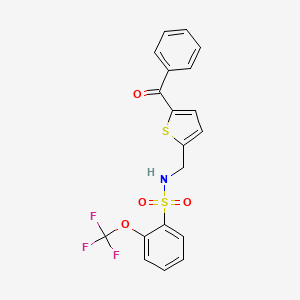

![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)
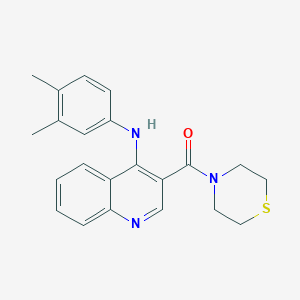
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)
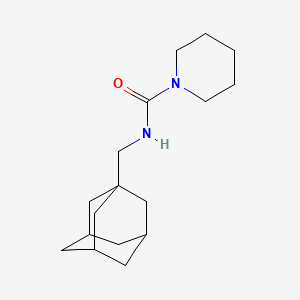
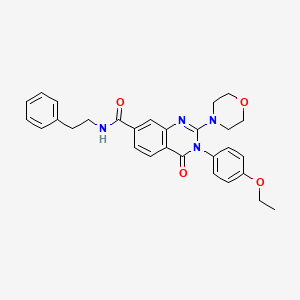
![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)
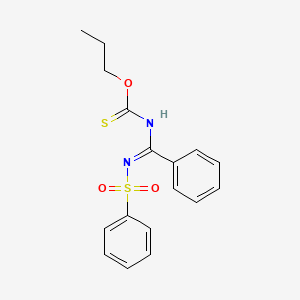

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2716743.png)
